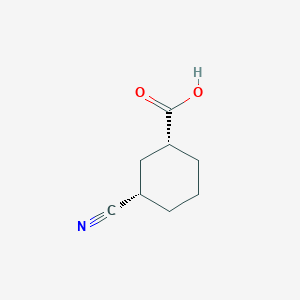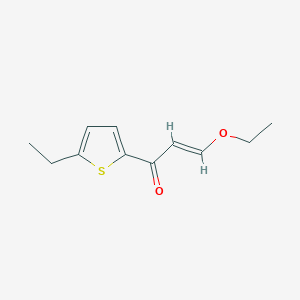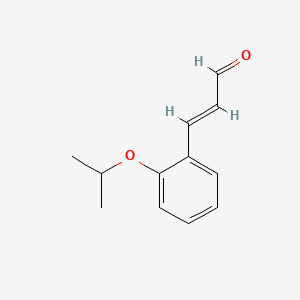
3-(2-Isopropoxyphenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Isopropoxyphenyl)acrylaldehyde is an organic compound characterized by the presence of an acrylaldehyde group attached to a 2-isopropoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isopropoxyphenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropoxybenzaldehyde and an appropriate acrylating agent.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the acrylaldehyde group.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohols or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: 3-(2-Isopropoxyphenyl)acrylaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of potential pharmaceutical agents. Its structural features allow for the exploration of new drug candidates with various biological activities.
Industry: The compound’s versatility in chemical reactions makes it useful in the production of fine chemicals and specialty materials. It can be employed in the synthesis of polymers, dyes, and other industrial products.
作用機序
The mechanism by which 3-(2-Isopropoxyphenyl)acrylaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the aldehyde group is reduced to an alcohol via the addition of hydrogen atoms.
Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound are primarily determined by the functional groups present in the molecule. The aldehyde group is a key reactive site, participating in various chemical transformations.
類似化合物との比較
3-(2-Methoxyphenyl)acrylaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(2-Ethoxyphenyl)acrylaldehyde: Contains an ethoxy group in place of the isopropoxy group.
3-(2-Propoxyphenyl)acrylaldehyde: Features a propoxy group instead of an isopropoxy group.
Uniqueness: 3-(2-Isopropoxyphenyl)acrylaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(E)-3-(2-propan-2-yloxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12-8-4-3-6-11(12)7-5-9-13/h3-10H,1-2H3/b7-5+ |
InChIキー |
ZKYQVSMYAHVTHV-FNORWQNLSA-N |
異性体SMILES |
CC(C)OC1=CC=CC=C1/C=C/C=O |
正規SMILES |
CC(C)OC1=CC=CC=C1C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopropyl-N-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13578695.png)
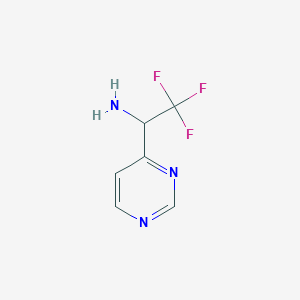




![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
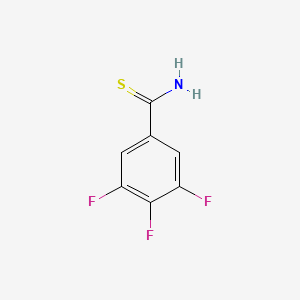

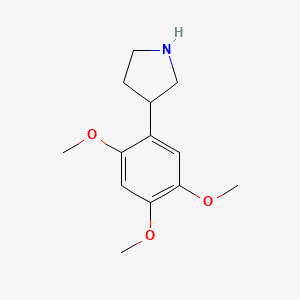

![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
